[(thiophen-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(Thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a thiophene ring and a pyrazole ring, both of which are known for their significant roles in medicinal chemistry and material science. The presence of the trifluoroethyl group adds to its chemical stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyrazole intermediates, followed by their coupling through a series of nucleophilic substitution reactions. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Both the thiophene and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
(Thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its target sites. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(Thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other compounds that feature thiophene or pyrazole rings:
Thiophene derivatives: Such as thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Pyrazole derivatives: Including 1-phenyl-3-methyl-5-pyrazolone or 3,5-dimethylpyrazole.
The uniqueness of (thiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its combined structural features and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3N3S |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H12F3N3S/c12-11(13,14)8-17-4-3-9(16-17)6-15-7-10-2-1-5-18-10/h1-5,15H,6-8H2 |
InChI Key |
DDAMXWBSUZSMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=NN(C=C2)CC(F)(F)F |
Origin of Product |
United States |
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